Chlorpyrifos synthesis pathway and chemical precursors
Chlorpyrifos synthesis pathway and chemical precursors
An In-depth Technical Guide on the Synthesis Pathway and Chemical Precursors of Chlorpyrifos
Introduction
Chlorpyrifos, chemically known as O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate, is a broad-spectrum, chlorinated organophosphate insecticide, acaricide, and nematicide.[1] First registered in the United States in 1965, it functions by inhibiting the acetylcholinesterase enzyme in the nervous systems of insects.[2][3] The industrial production of chlorpyrifos is a multi-step process that relies on the synthesis of two key chemical precursors, which are then combined in a final condensation reaction. This guide provides a detailed overview of the core synthesis pathway, experimental protocols for the synthesis of its precursors, and the final product, tailored for researchers and professionals in chemical and drug development.
Core Synthesis Pathway of Chlorpyrifos
The primary industrial synthesis of chlorpyrifos involves the reaction of two key intermediates: 3,5,6-trichloro-2-pyridinol (TCPy) and O,O-diethyl phosphorochloridothioate (DEPCT) .[2][3] This condensation reaction is typically conducted under basic conditions to yield the final chlorpyrifos molecule.[4][5]
The overall reaction can be summarized as follows:
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Reactants: 3,5,6-trichloro-2-pyridinol (TCPy) and O,O-diethyl phosphorochloridothioate (DEPCT)
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Product: O,O-diethyl O-(3,5,6-trichloropyridin-2-yl) phosphorothioate (Chlorpyrifos)
Below is a diagram illustrating the main synthesis pathway and the routes to obtain the necessary precursors.
Caption: Overall synthesis pathway of Chlorpyrifos from its key precursors.
Synthesis of Precursors
The economic viability and purity of the final chlorpyrifos product are highly dependent on the efficient synthesis of its two main precursors.
Synthesis of 3,5,6-trichloro-2-pyridinol (TCPy)
TCPy is a critical intermediate in chlorpyrifos production.[6] One common industrial method for its synthesis is the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine.
Experimental Protocol: Hydrolysis of 2,3,5,6-Tetrachloropyridine
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Reaction Setup: Add 43.4 g (0.2 mol) of 2,3,5,6-tetrachloropyridine and 240 mL of deionized water to a three-necked flask equipped with a stirrer.
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Heating: Heat the mixture to 95°C while stirring.
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Hydrolysis: Slowly add 39.53 g (0.60 mol, 85% purity) of potassium hydroxide. Adjust the pH of the reaction solution to between 9.5 and 10.0. Maintain stirring at 95°C for 30 minutes.
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Filtration: After the reaction is complete, filter the hot solution to remove any insoluble impurities.
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Pressurized Reaction: Transfer the filtrate to a 500 mL autoclave. Add 0.18 g of potassium hydroxide and a phase transfer catalyst such as benzyltrimethylammonium chloride.
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Heating under Pressure: Seal the autoclave, stir the mixture, and heat to 120°C. Maintain this temperature for 4.0 hours.
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Acidification and Isolation: Cool the reaction mixture to 25°C and adjust the pH to 4.0-4.5 using a 15% hydrochloric acid solution.
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Final Product: Filter the resulting solid, wash it with deionized water, and dry to obtain 3,5,6-trichloro-2-pyridinol as a white powder.
| Parameter | Value | Reference |
| Starting Material | 2,3,5,6-tetrachloropyridine | |
| Key Reagent | Potassium Hydroxide | |
| Reaction Temperature | 95°C, then 120°C (in autoclave) | |
| Reaction Time | 30 min, then 4.0 hours | |
| Final pH for Precipitation | 4.0 - 4.5 | |
| Yield (Reported) | 35.9 g | |
| Purity (Reported) | 99.08% (by Gas Chromatography) |
Synthesis of O,O-diethyl phosphorochloridothioate (DEPCT)
DEPCT is the second key precursor, providing the phosphorothioate moiety of the chlorpyrifos molecule. A prevalent method for its synthesis starts with phosphorus pentasulfide and ethanol.[7][8]
Experimental Protocol: Two-Step Process from Phosphorus Pentasulfide [8][9]
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Step 1: Formation of O,O-diethyl dithiophosphoric acid
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Step 2: Chlorination to form DEPCT
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Reaction Setup: In a suitable reactor, cool the O,O-diethyl dithiophosphoric acid (referred to as ethyl sulfide in some process documents) to 15°C.[10]
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Chlorination: Introduce chlorine gas (Cl₂) into the reactor, maintaining the reaction temperature between 25-35°C.[10]
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Post-Chlorination: After the initial chlorination, a catalyst (e.g., phosphorus trichloride) can be added, and the mixture is heated to 60-90°C while continuing to slowly feed chlorine gas.[9]
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Purification: The crude product is then purified. This may involve steps to decompose by-product sulfur chlorides, followed by distillation (e.g., using a film evaporator) to obtain high-purity DEPCT.[9][10]
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| Parameter | Value | Reference |
| Starting Materials | Phosphorus Pentasulfide, Ethanol | [7][8] |
| Intermediate | O,O-diethyl dithiophosphoric acid | [8] |
| Chlorinating Agent | Chlorine Gas (Cl₂) | [8][10] |
| Chlorination Temperature | 25 - 35°C | [10] |
| Post-Chlorination Temp. | 60 - 110°C | [9] |
| Purity (Reported) | >99% | [9] |
Final Condensation Reaction: Synthesis of Chlorpyrifos
The final step is the condensation of TCPy and DEPCT. Several methods exist, including processes using organic solvents or aqueous solutions with a phase-transfer catalyst.[4][11]
Experimental Protocol: Synthesis from TCPy and DEPCT [12][13]
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Reaction Setup: In a condensation kettle, prepare a solution of the sodium salt of 3,5,6-trichloro-2-pyridinol (sodium 3,5,6-trichloropyridin-2-olate) in a suitable solvent (e.g., water with a catalyst, or an organic solvent like dimethylformamide).[4][11] The sodium salt is formed by reacting TCPy with a base like sodium hydroxide.
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Condensation: Add O,O-diethyl phosphorochloridothioate (DEPCT) to the solution. A patent describes the mass ratio of the alkaline hydrolysis material (containing the TCPy salt) to DEPCT as being between 5.5-6.5 : 1.[13]
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Reaction Conditions: Maintain the reaction temperature between 35-65°C for a period of 2-5.5 hours.[13]
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Isolation: After the reaction is complete, an oil-water mixture containing chlorpyrifos is obtained. The layers are separated.[13]
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Purification: The oil layer containing the crude chlorpyrifos is washed, decolorized (e.g., with an oxidizing agent), dehydrated, and dried to yield the final technical-grade product.[12][13]
| Parameter | Value | Reference |
| Reactants | Sodium 3,5,6-trichloropyridin-2-olate, DEPCT | [11] |
| Reaction Temperature | 35 - 65°C | [13] |
| Reaction Time | 2 - 5.5 hours | [13] |
| Purity (Reported) | >98% (crude oil) | [13] |
| Final Product Form | Technical Grade Oil/Crystalline Solid | [12][14] |
Conclusion
The synthesis of chlorpyrifos is a well-established chemical process centered on the condensation of 3,5,6-trichloro-2-pyridinol and O,O-diethyl phosphorochloridothioate. The efficiency, cost, and environmental impact of the overall process are largely determined by the specific routes chosen for preparing these two key precursors. Advances in catalysis and process optimization, such as the use of phase-transfer catalysts and improved purification methods, continue to refine the industrial production of this widely used insecticide.
References
- 1. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 2. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. Process for preparing dialkylphosphorochloridothioates, the use of the so prepared compounds as intermediates, and the use of some of the final products as insecticides - Patent 0005310 [data.epo.org]
- 9. CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. CN102532195A - Method for synthesis of chlorpyrifos - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents [patents.google.com]
- 14. Chlorpyrifos | C9H11Cl3NO3PS | CID 2730 - PubChem [pubchem.ncbi.nlm.nih.gov]
